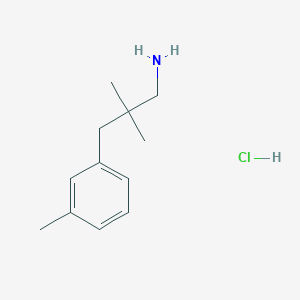

2,2-Dimethyl-3-(3-methylphenyl)propan-1-amine hydrochloride

Description

Nomenclature and Classification

The compound 2,2-dimethyl-3-(3-methylphenyl)propan-1-amine hydrochloride (CAS: 2098031-46-8) belongs to the arylalkylamine class of organic molecules, specifically categorized as substituted phenylpropylamine derivatives. Its systematic IUPAC name reflects the branched alkyl chain (2,2-dimethylpropyl) attached to a meta-methyl-substituted phenyl ring, with a primary amine functional group protonated as a hydrochloride salt. Common synonyms include 2,2-dimethyl-3-(m-tolyl)propan-1-amine hydrochloride and 3-(3-methylphenyl)-2,2-dimethylpropylamine hydrochloride . The compound shares structural homology with psychostimulant arylalkylamines but lacks direct pharmacological data in published literature, distinguishing it from therapeutic agents like antidepressants or monoamine reuptake inhibitors.

Structural Composition and Molecular Formula

The molecular formula C₁₂H₂₀ClN corresponds to a molecular weight of 213.75 g/mol . The structure comprises:

- A meta-methylphenyl group (C₆H₄(CH₃)-3)

- A 2,2-dimethylpropyl chain (CH₂C(CH₃)₂)

- A primary ammonium center (-NH₃⁺Cl⁻)

The parent amine (CID 62740632) has the formula C₁₂H₁₉N, with hydrochloric acid addition forming the stable hydrochloride salt. Comparative analysis with related compounds, such as 2,2-dimethyl-1-(3-methylphenyl)propan-1-one (C₁₂H₁₆O), highlights the critical role of the amine group in defining its reactivity and potential intermolecular interactions.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₂H₂₀ClN | |

| Molecular weight | 213.75 g/mol | |

| Parent compound | C₁₂H₁₉N | |

| Salt form | Hydrochloride |

Three-Dimensional Molecular Architecture

The molecule adopts a branched conformation due to steric hindrance from the geminal dimethyl groups on the propyl chain. X-ray crystallography data for analogous compounds, such as 1,1,1,2,2,2-hexakis(2-methyl-2-phenylpropyl)distannoxane (cubic space group Pa3̄), suggest that bulky substituents like 2,2-dimethylpropyl enforce non-planar geometries. Key bond parameters inferred from structural analogs include:

- C-C bond lengths : 1.54–1.58 Å (alkyl chain)

- C-N bond length : ~1.47 Å (amine group)

- Dihedral angles : ~60° between the phenyl ring and propyl chain

The hydrochloride salt likely forms an ionic lattice stabilized by N-H···Cl hydrogen bonds and van der Waals interactions between hydrophobic moieties.

Crystallographic Parameters

While direct crystallographic data for this compound remain unpublished, related arylpropylamine hydrochlorides crystallize in monoclinic or orthorhombic systems with Z = 4–8. For example, 2-methyl-1-(2-methylphenyl)propan-2-amine hydrochloride (C₁₁H₁₈ClN) forms a monoclinic lattice (P2₁/c) with unit cell dimensions a = 8.92 Å, b = 12.34 Å, c = 10.56 Å, and β = 105.7°. Similar packing arrangements are anticipated, with chloride ions occupying interstitial sites between cationic ammonium centers.

Stereochemical Properties

The compound contains one stereogenic center at the C3 position (propyl chain attachment to the phenyl ring), theoretically permitting two enantiomers. However, synthetic routes typically yield racemic mixtures unless chiral resolution or asymmetric synthesis is employed. The R-configuration predominates in bioactive analogs, as seen in (R)-1-(2,3-dimethylphenyl)propan-1-amine hydrochloride (CID 856563-02-5), though the stereochemical impact on this compound’s properties remains unstudied.

Comparison with Structural Isomers

Structural isomers of this compound vary in substituent placement and functional groups:

The meta-methyl substitution in the title compound optimizes a balance between steric bulk and electronic effects, as evidenced by its stable hydrochloride salt formation compared to ortho-substituted analogs.

Properties

IUPAC Name |

2,2-dimethyl-3-(3-methylphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-10-5-4-6-11(7-10)8-12(2,3)9-13;/h4-7H,8-9,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCUMJMDKHSNFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C)(C)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(3-methylphenyl)propan-1-amine hydrochloride typically involves the reaction of 3-methylbenzyl chloride with 2-methylpropanal in the presence of tetrabutylammonium iodide. The resulting aldehyde is then reduced using sodium borohydride (NaBH4) to yield the desired amine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(3-methylphenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amine group or other functional groups present.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced or modified.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2,2-Dimethyl-3-(3-methylphenyl)propan-1-amine hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new pharmaceuticals.

Industry: It is used in the production of fragrances and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(3-methylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

2,2-Dimethyl-3-(4-trifluoromethylphenyl)propan-1-amine Hydrochloride

- Structure : The 3-methylphenyl group is replaced with a 4-trifluoromethylphenyl substituent.

- Key Differences :

- Pharmacological Impact : Trifluoromethyl groups are common in CNS drugs due to enhanced blood-brain barrier penetration .

2,2-Dimethyl-3-(2-methylphenyl)propan-1-amine (o-Tolyl Analog)

- Structure : The methyl group is at the ortho position on the phenyl ring.

- Lower lipophilicity (logP) compared to the 3-methyl isomer due to altered ring interactions.

Halogen-Substituted Analogs

2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine Hydrochloride

- Structure : Features a 2-chlorophenyl group and a CF₃ -substituted propane chain.

- Key Differences :

- Activity : Chlorinated analogs often exhibit improved binding to amine receptors (e.g., serotonin transporters) .

2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine Hydrochloride

Heterocyclic and Complex Derivatives

(S)-N,2-Dimethyl-1-(1H-tetrazol-5-yl)propan-1-amine Hydrochloride

- Structure : Incorporates a tetrazole ring at the terminal amine.

- Key Differences :

- Application : Tetrazoles are bioisosteres for carboxylic acids, useful in optimizing drug pharmacokinetics .

2,2-Dimethyl-3-(pyridin-3-yl)propan-1-amine Dihydrochloride

Pharmacologically Relevant Analogs

Fluoxetine Hydrochloride

- Structure: Contains a phenoxy group and 4-CF₃ substituent on the phenyl ring.

- Key Differences: Fluoxetine’s ether linkage increases conformational flexibility compared to the rigid propan-1-amine backbone of the target compound . Molecular weight: 345.79 g/mol (C₁₇H₁₈F₃NO·HCl).

- Activity : Fluoxetine is a selective serotonin reuptake inhibitor (SSRI), highlighting how structural modifications can confer specific pharmacological effects .

Physicochemical and Pharmacokinetic Comparison

Table 1. Key Properties of Selected Analogs

*logP estimated via computational models.

Structure-Activity Relationship (SAR) Insights

Biological Activity

2,2-Dimethyl-3-(3-methylphenyl)propan-1-amine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article focuses on the compound's mechanisms of action, biological effects, and relevant case studies, supported by data tables and diverse research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound is known to modulate neurotransmitter systems, particularly those involving catecholamines, which play critical roles in mood regulation, cognition, and motor functions.

Key Targets:

- Dopamine Receptors : The compound may act as an agonist or antagonist at dopamine receptors, influencing dopaminergic signaling pathways.

- Serotonin Receptors : Interaction with serotonin receptors has been suggested, potentially affecting mood and anxiety levels.

- Norepinephrine Transporters : It may inhibit norepinephrine reuptake, enhancing sympathetic nervous system activity.

Biological Effects

The modulation of these targets can lead to a range of biological effects:

- Stimulant Activity : The compound exhibits stimulant properties similar to other amphetamines, which can result in increased locomotor activity and heightened alertness.

- Anxiolytic Effects : In certain doses, it has shown potential anxiolytic effects in animal models.

- Toxicological Concerns : Reports indicate that misuse can lead to sympathomimetic toxicity, characterized by symptoms such as tachycardia and hypertension .

Case Studies

Several case studies have documented the effects and toxicity associated with the use of this compound.

Case Study Summary:

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Q & A

Q. What are the recommended synthetic routes for 2,2-Dimethyl-3-(3-methylphenyl)propan-1-amine hydrochloride, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves alkylation or reductive amination of precursors like 3-methylphenylacetone with dimethylamine derivatives. Key reagents include reducing agents (e.g., sodium borohydride for intermediate steps) and hydrochloric acid for salt formation. Reaction conditions such as temperature (0–5°C for exothermic steps) and solvent polarity (e.g., ethanol or THF) critically affect yield and purity. Parallel purification via recrystallization in ethanol/water mixtures is recommended to isolate the hydrochloride salt .

Q. How should researchers characterize the structural purity of this compound?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the aromatic and aliphatic proton environments, mass spectrometry (MS) for molecular weight validation, and X-ray diffraction (XRD) for crystalline structure determination. High-performance liquid chromatography (HPLC) with UV detection at 254 nm can assess purity (>98% recommended for pharmacological studies). Cross-reference spectral data with analogs like 3-Cyclopropylpropan-1-amine hydrochloride for validation .

Q. What storage conditions ensure the stability of this compound?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation. Conduct accelerated stability studies at 40°C/75% relative humidity for 1–3 months to predict shelf life. Monitor degradation via thin-layer chromatography (TLC) and adjust storage protocols if dimerization or discoloration occurs .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reaction pathways for this compound?

- Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and identify energetically favorable pathways. Use reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) to predict intermediates and byproducts. Validate computational results with microfluidic batch experiments under controlled conditions (e.g., varying pH and temperature gradients) .

Q. What experimental strategies resolve contradictions in stability data across different solvents?

- Methodological Answer : Conduct systematic stability screenings in aprotic (e.g., DMSO, DMF) and protic (e.g., methanol, water) solvents using UV-Vis spectroscopy and HPLC. Apply Arrhenius kinetics to extrapolate degradation rates. Cross-validate findings with thermogravimetric analysis (TGA) to assess thermal decomposition thresholds. Iterative adjustments to solvent polarity and ionic strength can reconcile discrepancies .

Q. How can researchers design a scalable synthesis protocol for high-throughput pharmacological screening?

- Methodological Answer : Implement continuous-flow chemistry with immobilized catalysts (e.g., palladium on carbon for hydrogenation steps) to enhance reproducibility. Use process analytical technology (PAT) tools like in-line FTIR for real-time monitoring. Optimize parameters (residence time, pressure) via design of experiments (DoE) to maximize throughput while maintaining ≥95% yield .

Q. What advanced analytical techniques detect trace impurities in this compound?

- Methodological Answer : Employ ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) for sub-ppm impurity detection. Solid-phase microextraction (SPME) can preconcentrate trace analytes. Compare impurity profiles against structurally related compounds (e.g., 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride) to identify synthetic byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.